Cas no 2171782-38-8 (10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro4.5decane)

10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro4.5decane 化学的及び物理的性質
名前と識別子
-
- 10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro4.5decane
- 10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane
- 2171782-38-8
- EN300-1639740
-
- インチ: 1S/C13H23F2NO2/c1-12(2)8-13(9-18-12)10(16-6-7-17-13)4-3-5-11(14)15/h10-11,16H,3-9H2,1-2H3
- InChIKey: WSGLAOHJIQZMLW-UHFFFAOYSA-N
- ほほえんだ: FC(CCCC1C2(COC(C)(C)C2)OCCN1)F
計算された属性
- せいみつぶんしりょう: 263.16968530g/mol
- どういたいしつりょう: 263.16968530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 30.5Ų
10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro4.5decane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1639740-1.0g |
10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171782-38-8 | 1g |
$928.0 | 2023-06-04 | ||
Enamine | EN300-1639740-0.1g |
10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171782-38-8 | 0.1g |
$817.0 | 2023-06-04 | ||
Enamine | EN300-1639740-250mg |
10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171782-38-8 | 250mg |
$855.0 | 2023-09-22 | ||
Enamine | EN300-1639740-10000mg |
10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171782-38-8 | 10000mg |
$3992.0 | 2023-09-22 | ||
Enamine | EN300-1639740-5000mg |
10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171782-38-8 | 5000mg |
$2692.0 | 2023-09-22 | ||
Enamine | EN300-1639740-100mg |
10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171782-38-8 | 100mg |
$817.0 | 2023-09-22 | ||
Enamine | EN300-1639740-2.5g |
10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171782-38-8 | 2.5g |
$1819.0 | 2023-06-04 | ||
Enamine | EN300-1639740-10.0g |
10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171782-38-8 | 10g |
$3992.0 | 2023-06-04 | ||
Enamine | EN300-1639740-2500mg |
10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171782-38-8 | 2500mg |
$1819.0 | 2023-09-22 | ||
Enamine | EN300-1639740-50mg |
10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171782-38-8 | 50mg |
$780.0 | 2023-09-22 |
10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro4.5decane 関連文献
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro4.5decaneに関する追加情報
Introduction to 10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro4.5decane (CAS No. 2171782-38-8)
10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro4.5decane, identified by the CAS number 2171782-38-8, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This spirocyclic azapeptide derivative exhibits a unique structural framework characterized by a spiro linkage between a nitrogen-containing heterocycle and an oxygenated aliphatic chain. The presence of fluorine substituents and bulky alkyl groups contributes to its distinct physicochemical properties, making it a promising candidate for various biological applications.
The molecular structure of 10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro4.5decane features a spirocyclic core composed of a tetrahydropyranone ring fused with an azetidine ring. This configuration imparts rigidity and stability to the molecule, which is often advantageous in drug design for enhancing binding affinity and metabolic stability. The 4,4-difluorobutyl side chain introduces fluorine atoms, which are well-known for their ability to modulate pharmacokinetic profiles by influencing lipophilicity and metabolic resistance. Additionally, the 3,3-dimethyl groups enhance the steric bulk of the molecule, potentially improving interactions with biological targets.
In recent years, spirocyclic compounds have emerged as a critical class of molecules in drug discovery due to their unique structural and functional properties. The spiro linkage in 10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro4.5decane contributes to its conformational flexibility while maintaining structural integrity. This balance is particularly valuable in designing molecules that can effectively interact with biological macromolecules such as enzymes and receptors. The oxygenated aliphatic chain further enhances solubility and bioavailability, making it an attractive scaffold for pharmacological applications.
One of the most compelling aspects of 10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro4.5decane is its potential in modulating inflammatory pathways. Recent studies have demonstrated that spirocyclic azapeptides can exhibit anti-inflammatory activity by inhibiting key pro-inflammatory cytokines and enzymes. The fluorine substituents in the 4,4-difluorobutyl group have been shown to enhance binding affinity to target proteins, thereby improving therapeutic efficacy. Additionally, the rigid spirocyclic core provides a stable platform for further derivatization, allowing researchers to fine-tune biological activity through structure-based drug design.
Another area of interest is the application of 10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro4.5decane in oncology research. Preclinical studies have indicated that this compound can interfere with cancer cell proliferation by inhibiting critical signaling pathways involved in tumor growth and metastasis. The spirocyclic structure disrupts normal cellular processes by binding to dysregulated targets in cancer cells, offering a novel approach to cancer therapy. Furthermore, the metabolic stability provided by the dimethyl groups ensures prolonged half-life in vivo, increasing the compound's therapeutic window.
The synthesis of 10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro4.5decane presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires precise stereocontrol during formation to ensure optimal biological activity. Advanced synthetic methodologies such as transition metal-catalyzed reactions and asymmetric hydrogenation have been employed to achieve high yields and enantiomeric purity. The introduction of fluorine atoms also demands specialized techniques due to their reactivity and sensitivity to harsh conditions.
The pharmacokinetic profile of 10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro4.5decane has been extensively evaluated in preclinical models. The presence of fluorine substituents has been shown to improve metabolic stability by resisting enzymatic degradation. Additionally,the bulky side chains slow down renal clearance, prolonging systemic exposure。 These properties make it an attractive candidate for oral administration, reducing dosing frequency while maintaining therapeutic levels.
In conclusion, 10-(4, 4 -difluorobutyl) - 3 , 3 -dimethyl - 2 , 6 -dioxa - 9 -azaspiro 4 . 5 decane ( CAS No . 2171782 - 38 - 8) represents a significant advancement in pharmaceutical chemistry。 Its unique structural features , coupled with promising biological activities , position it as a versatile scaffold for drug development。 Ongoing research continues to explore its potential in various therapeutic areas, including inflammation , oncology , and beyond。 As synthetic methodologies evolve , the accessibility of this compound will likely increase , further driving its utility in medicinal chemistry。
2171782-38-8 (10-(4,4-difluorobutyl)-3,3-dimethyl-2,6-dioxa-9-azaspiro4.5decane) 関連製品
- 1805102-34-4(2-Bromo-6-(trifluoromethyl)isonicotinonitrile)
- 2649013-98-7(2,6-Dichloro-3-fluoro-5-isocyanatopyridine)
- 2137629-73-1(6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine)
- 2098018-16-5(5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile)
- 165190-76-1(4,7-Di(thiophen-2-yl)benzoc1,2,5thiadiazole)
- 1261507-45-2(Dimethyl-(2'-(trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-yl)-amine)
- 1261797-81-2(Methyl 6-amino-5-(2,3-difluorophenyl)picolinate)
- 2680883-28-5(Benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate)
- 2171971-90-5(2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)
- 38857-62-4(3-Methylcyclohexane-1-carbonitrile)



